molecular formula C24H28F3N3O2 B12365122 Histamine H3 antagonist-1

Histamine H3 antagonist-1

Cat. No.: B12365122
M. Wt: 447.5 g/mol
InChI Key: BPYJWNTUBNVSJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Histamine H3 antagonist-1 can be synthesized through various synthetic routes. One common method involves the use of piperazine or piperidine derivatives. These derivatives are often selected for their high affinity towards the histamine H3 receptor and sigma-1 receptors . The synthetic process typically involves the formation of a tertiary basic amine, a linker (commonly a linear propyloxy chain), a central core, and an “eastern” arbitrary region with diverse moieties . Industrial production methods may involve large-scale synthesis using similar routes, with optimization for yield and purity.

Chemical Reactions Analysis

Histamine H3 antagonist-1 undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

Histamine H3 antagonist-1 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Histamine H3 antagonist-1 can be compared with other similar compounds, such as:

This compound is unique in its specific binding affinity and pharmacological profile, which may offer distinct therapeutic advantages over other similar compounds.

Properties

Molecular Formula

C24H28F3N3O2

Molecular Weight

447.5 g/mol

IUPAC Name

(4-cyclopropyl-1,4-diazepan-1-yl)-[3-(methylaminomethyl)-4-[2-(trifluoromethyl)phenoxy]phenyl]methanone

InChI

InChI=1S/C24H28F3N3O2/c1-28-16-18-15-17(23(31)30-12-4-11-29(13-14-30)19-8-9-19)7-10-21(18)32-22-6-3-2-5-20(22)24(25,26)27/h2-3,5-7,10,15,19,28H,4,8-9,11-14,16H2,1H3

InChI Key

BPYJWNTUBNVSJN-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=CC(=C1)C(=O)N2CCCN(CC2)C3CC3)OC4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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